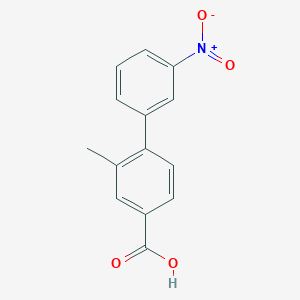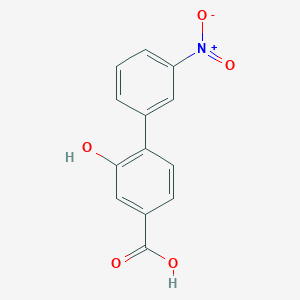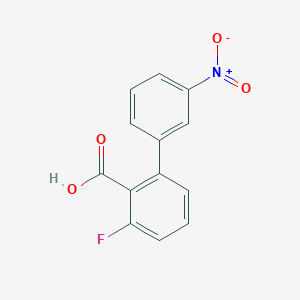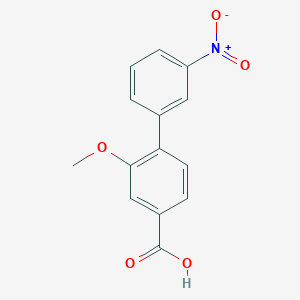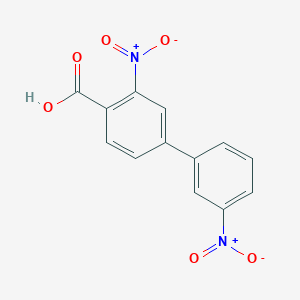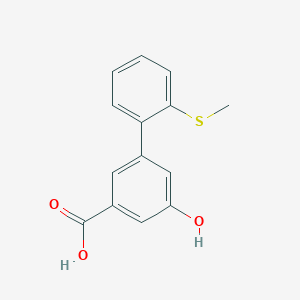
5-Methyl-2-(2-methylthiophenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-methylthiophenyl)benzoic acid, or 5-Methyl-2-MTPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 131-133°C and a molecular weight of 233.33 g/mol. 5-Methyl-2-MTPA is structurally related to other benzoic acid derivatives, including the popular pharmaceuticals ibuprofen and naproxen.
Scientific Research Applications
5-Methyl-2-MTPA has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammation. It has also been used to study the pharmacological action of the endocannabinoid anandamide, as well as to investigate the role of the endocannabinoid system in pain relief. Additionally, 5-Methyl-2-MTPA has been used to study the pharmacology of the opioid system and to investigate the effects of opioid agonists on the release of dopamine in the brain.
Mechanism of Action
The mechanism of action of 5-Methyl-2-MTPA is not yet fully understood. It is believed to act as an inhibitor of COX-2 activity, which is involved in the production of pro-inflammatory mediators such as prostaglandins. Additionally, it is thought to interact with the endocannabinoid system, which is involved in modulation of pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-MTPA have not been extensively studied. However, it has been shown to inhibit COX-2 activity and to interact with the endocannabinoid system. It is also thought to have effects on the opioid system, although further research is needed to confirm this.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Methyl-2-MTPA in lab experiments is its ability to inhibit COX-2 activity. This makes it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its ability to interact with the endocannabinoid system makes it a useful tool for studying the pharmacology of this system.
However, there are some limitations to using 5-Methyl-2-MTPA in lab experiments. It is not yet fully understood how it interacts with the endocannabinoid system, and further research is needed to elucidate its mechanism of action. Additionally, it is not known whether it has any effects on the opioid system, and further research is needed to investigate this.
Future Directions
Given the potential of 5-Methyl-2-MTPA to interact with the endocannabinoid system and the opioid system, there are a number of potential future directions for research. These include further investigation of its mechanism of action and its effects on the endocannabinoid system and the opioid system. Additionally, more research is needed to investigate the potential therapeutic applications of 5-Methyl-2-MTPA, such as its potential use as an anti-inflammatory or pain reliever. Finally, further research is needed to investigate the potential side effects of 5-Methyl-2-MTPA, as well as its potential toxicity.
Synthesis Methods
5-Methyl-2-MTPA can be synthesized from the reaction of 2-methylthiophenol and dimethylformamide in the presence of sodium hydroxide, followed by a reaction with methyl iodide. This synthesis method was first reported in the journal Tetrahedron Letters in 1975.
properties
IUPAC Name |
5-methyl-2-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXVGEHEHVKYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

